molecular formula C10H11FO B2635015 1-(4-Fluorophenyl)butan-2-one CAS No. 620-97-3

1-(4-Fluorophenyl)butan-2-one

Cat. No. B2635015
CAS RN: 620-97-3
M. Wt: 166.195
InChI Key: ALPGFMGJBNXESD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butan-2-one is a chemical compound with the CAS Number: 620-97-3 and a molecular weight of 166.2 . It has the IUPAC name 1-(4-fluorophenyl)-2-butanone .


Molecular Structure Analysis

The InChI code for 1-(4-Fluorophenyl)butan-2-one is 1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of a butanone group attached to a fluorophenyl group. The molecule’s structure has been studied using various techniques, including X-ray diffraction .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)butan-2-one is a compound with a molecular weight of 166.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that the compound is used in the preparation of derivatives that include haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These derivatives are known to interact with various receptors in the body, suggesting that 1-(4-Fluorophenyl)butan-2-one may have similar targets.

Biochemical Pathways

Its derivatives are known to have diverse biological activities, suggesting that 1-(4-fluorophenyl)butan-2-one may also influence a variety of biochemical pathways .

Pharmacokinetics

Its physical properties, such as being a colorless to white or off-white powder or crystals , suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.

Action Environment

It is known that the compound should be stored in a dry room temperature environment , suggesting that certain environmental conditions may affect its stability and, potentially, its action and efficacy.

properties

IUPAC Name

1-(4-fluorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPGFMGJBNXESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)butan-2-one

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